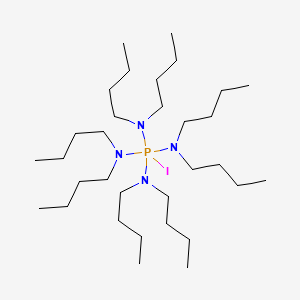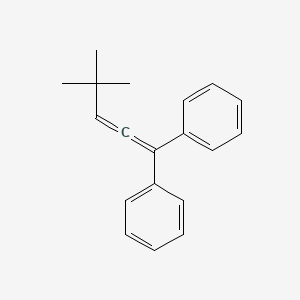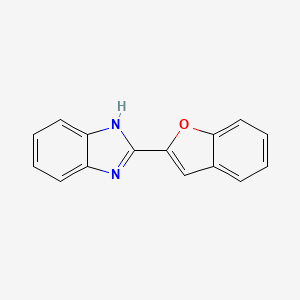
Pentane, 3,3-dichloro-2,2,4,4-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentane, 3,3-dichloro-2,2,4,4-tetramethyl- is an organic compound with the molecular formula C9H18Cl2. It is a derivative of pentane, where two chlorine atoms are substituted at the third carbon, and four methyl groups are attached to the second and fourth carbons. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentane, 3,3-dichloro-2,2,4,4-tetramethyl- typically involves the chlorination of 2,2,4,4-tetramethylpentane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, where chlorine radicals attack the hydrogen atoms at the third carbon, resulting in the formation of the dichloro derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Pentane, 3,3-dichloro-2,2,4,4-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding hydrocarbon.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions
Substitution: Hydroxide ions in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed
Substitution: Formation of alcohols.
Reduction: Formation of hydrocarbons.
Oxidation: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
Pentane, 3,3-dichloro-2,2,4,4-tetramethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other organic compounds.
Mecanismo De Acción
The mechanism of action of pentane, 3,3-dichloro-2,2,4,4-tetramethyl- involves its interaction with various molecular targets. The chlorine atoms can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially altering their activity. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-2,2,4,4-tetramethylpentane
- 2,2,4,4-tetramethyl-3-pentanone
- 2,2,4,4-tetramethyl-3-t-butyl-pentane-3-ol
Uniqueness
Pentane, 3,3-dichloro-2,2,4,4-tetramethyl- is unique due to the presence of two chlorine atoms at the third carbon, which significantly influences its reactivity and properties. Compared to its analogs, this compound exhibits distinct chemical behavior, making it valuable for specific applications in synthesis and research.
Propiedades
| 79991-69-8 | |
Fórmula molecular |
C9H18Cl2 |
Peso molecular |
197.14 g/mol |
Nombre IUPAC |
3,3-dichloro-2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C9H18Cl2/c1-7(2,3)9(10,11)8(4,5)6/h1-6H3 |
Clave InChI |
ZUAWOFHXVSGUAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C(C)(C)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)

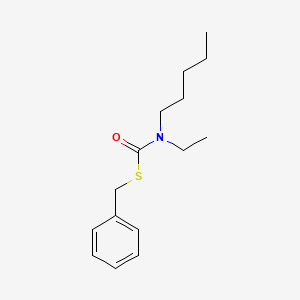
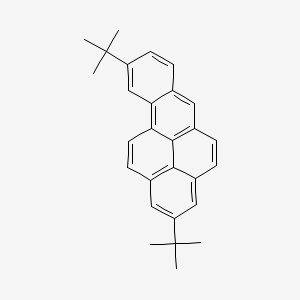

![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)

